molecular formula C11H7ClN2O B11888743 2-chloro-5H-chromeno[4,3-d]pyrimidine

2-chloro-5H-chromeno[4,3-d]pyrimidine

Cat. No.: B11888743
M. Wt: 218.64 g/mol
InChI Key: SHAGHWRFUMBZPX-UHFFFAOYSA-N
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Description

2-chloro-5H-chromeno[4,3-d]pyrimidine is a heterocyclic compound that combines the structural features of chromene and pyrimidine. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5H-chromeno[4,3-d]pyrimidine typically involves the condensation of 3-benzoyl chromones with benzamidines. This reaction is facilitated by the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement . Another method involves the reaction of 2-amino-4H-1-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-component reactions and the use of catalysts to enhance yield and efficiency. The use of microwave-assisted synthesis is also gaining popularity due to its ability to reduce reaction times and improve product yields .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5H-chromeno[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromeno-pyrimidine derivatives, which have been evaluated for their potential biological activities .

Mechanism of Action

The mechanism of action of 2-chloro-5H-chromeno[4,3-d]pyrimidine involves its interaction with various molecular targets. The incorporation of hydrophobic groups and the presence of a hydroxy group at specific positions enhance its biological activity. Molecular docking studies have shown that these compounds can interact with specific enzymes and receptors, leading to their cytotoxic effects .

Comparison with Similar Compounds

2-chloro-5H-chromeno[4,3-d]pyrimidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which significantly influences its reactivity and biological activity.

Properties

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

2-chloro-5H-chromeno[4,3-d]pyrimidine

InChI

InChI=1S/C11H7ClN2O/c12-11-13-5-7-6-15-9-4-2-1-3-8(9)10(7)14-11/h1-5H,6H2

InChI Key

SHAGHWRFUMBZPX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C(N=C2C3=CC=CC=C3O1)Cl

Origin of Product

United States

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